Product packaging for Olgotrelvir Sodium(Cat. No.:CAS No. 2763596-72-9)

Olgotrelvir Sodium

Cat. No.: B12378697
CAS No.: 2763596-72-9
M. Wt: 516.5 g/mol
InChI Key: WEMYKLGDWNXOBX-MMUJOADSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Antiviral Drug Discovery

The pursuit of effective antiviral drugs is a critical component of global public health. The constant evolution of viruses and the emergence of new, often pandemic-potential pathogens, underscore the urgent need for innovative therapeutic strategies. iomcworld.orgijsrtjournal.com

Significance in Addressing Viral Pathogen Challenges

Viral pathogens present a formidable challenge to modern medicine due to their rapid mutation rates, which can lead to drug resistance and diminish the efficacy of existing treatments. iomcworld.orgmdpi.com The emergence of novel viruses, such as SARS-CoV-2, highlights the necessity for a robust pipeline of antiviral candidates with diverse mechanisms of action. iomcworld.orgijsrtjournal.com The development of antivirals is crucial for managing both acute infections and chronic viral diseases, which affect millions of people worldwide. nih.govelsevier.es

Evolution of Antiviral Strategies and Their Targets

Antiviral drug discovery has evolved significantly over the decades. elsevier.es Early efforts often involved fortuitous discoveries, but the field has since shifted towards a more structured, target-based approach. elsevier.es Initial strategies primarily focused on inhibiting viral enzymes essential for replication, such as polymerases and proteases. tandfonline.comitmedicalteam.pl For instance, the development of protease inhibitors was a major breakthrough in the treatment of HIV. tandfonline.com

More recent strategies have expanded to include targeting host-cell factors that viruses exploit for entry and replication. nih.govnih.gov This approach offers the potential for a higher genetic barrier to resistance, as host proteins mutate at a much slower rate than viral proteins. nih.gov The development of drugs that target novel viral proteins or employ new mechanisms of action is also a key area of research, aiming to overcome the limitations of existing therapies. tandfonline.comnih.gov

Overview of Olgotrelvir (B15136762) Sodium's Research Significance

Olgotrelvir sodium represents a next-generation approach in antiviral therapy, distinguished by its unique mechanism of action and its potential as a standalone treatment. nih.govstanford.edu

Emergence as a Dual-Targeting Antiviral Candidate

A key innovation of olgotrelvir is its ability to act on two distinct targets. It is a dual inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro) and the human host cell enzyme, cathepsin L. medchemexpress.combioscience.co.ukglpbio.cn The main protease is a crucial viral enzyme responsible for cleaving viral polyproteins into functional units necessary for replication. wikipedia.orgpatsnap.com By inhibiting Mpro, olgotrelvir directly halts the virus's ability to assemble new virions. wikipedia.orgpatsnap.com

Simultaneously, olgotrelvir inhibits human cathepsin L, a protease that plays a significant role in the entry of SARS-CoV-2 into host cells. wikipedia.orgnih.gov This dual-action mechanism, targeting both viral replication and entry, may lead to a more robust antiviral effect and potentially reduce the likelihood of drug resistance. stanford.edumdpi.com Olgotrelvir is a prodrug that is converted in the body to its active form, AC1115. wikipedia.orgnih.gov

Rationale for Development as a Next-Generation Therapeutic

The development of olgotrelvir was driven by the need for oral antiviral drugs with improved potency and a better safety profile to address challenges in treating COVID-19, such as the risk of viral rebound and drug-drug interactions. nih.gov A significant advantage of olgotrelvir is its design as a standalone treatment that does not require a booster agent like ritonavir, which is often co-administered with other protease inhibitors to increase their blood levels but can cause drug-drug interactions. stanford.edubiospace.com

Preclinical and clinical studies have shown that olgotrelvir has potent antiviral activity against various SARS-CoV-2 variants. medchemexpress.comprobechem.com In a Phase 3 clinical trial, olgotrelvir significantly reduced the time to symptom recovery in nonhospitalized adults with mild to moderate COVID-19. patsnap.comnih.gov These findings position olgotrelvir as a promising candidate for a next-generation therapeutic intervention for COVID-19 and potentially other coronavirus infections. stanford.edu

Detailed Research Findings

Below is a table summarizing key research findings related to this compound:

Study Aspect Finding Source
Mechanism of Action Dual inhibitor of SARS-CoV-2 main protease (Mpro) and human cathepsin L. nih.govmedchemexpress.com nih.govmedchemexpress.com
Active Form Olgotrelvir is a prodrug that converts to its active form, AC1115. wikipedia.orgnih.gov wikipedia.orgnih.gov
In Vitro Activity Displays antiviral activity against multiple SARS-CoV-2 variants of concern (VOCs), including Alpha, Beta, Delta, Gamma, and Lambda, with EC50 values ranging from 0.28 to 4.26 μM in Vero E6 cells. medchemexpress.commedchemexpress.com medchemexpress.commedchemexpress.com
In Vivo Activity (Animal Model) In K18-hACE2 transgenic mice, olgotrelvir significantly reduced viral load in the lungs, prevented body weight loss, and decreased pro-inflammatory cytokine release. nih.govprobechem.commedchemexpress.com nih.govprobechem.commedchemexpress.com
Clinical Trial (Phase 3) In a trial with 1212 nonhospitalized adults with mild to moderate COVID-19, the median time to symptom recovery was 205 hours in the olgotrelvir group compared to 264 hours in the placebo group. patsnap.comnih.gov patsnap.comnih.gov
Viral Load Reduction (Phase 3) At day 4, the mean change in viral RNA load from baseline was -2.20 log10 copies/ml in the olgotrelvir group versus -1.40 log10 copies/ml in the placebo group. patsnap.comnih.gov patsnap.comnih.gov
Development Rationale Developed as a standalone oral treatment for COVID-19 to avoid drug-drug interactions associated with boosters like ritonavir. stanford.edubiospace.com stanford.edubiospace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N4NaO7S B12378697 Olgotrelvir Sodium CAS No. 2763596-72-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2763596-72-9

Molecular Formula

C22H29N4NaO7S

Molecular Weight

516.5 g/mol

IUPAC Name

sodium;(2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonate

InChI

InChI=1S/C22H30N4O7S.Na/c1-12(2)9-16(25-21(29)17-10-13-5-3-4-6-15(13)24-17)20(28)26-18(22(30)34(31,32)33)11-14-7-8-23-19(14)27;/h3-6,10,12,14,16,18,22,24,30H,7-9,11H2,1-2H3,(H,23,27)(H,25,29)(H,26,28)(H,31,32,33);/q;+1/p-1/t14-,16-,18-,22?;/m0./s1

InChI Key

WEMYKLGDWNXOBX-MMUJOADSSA-M

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)C2=CC3=CC=CC=C3N2.[Na+]

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)C2=CC3=CC=CC=C3N2.[Na+]

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Olgotrelvir Sodium

Prodrug Activation and Metabolite Formation

Olgotrelvir (B15136762) is a highly bioavailable oral prodrug that undergoes conversion in the body to its active form, AC1115. nih.govaurorabiolabs.com This activation is a key step in its antiviral activity.

Conversion of Olgotrelvir Sodium to Active Form AC1115

This compound (also known as STI-1558) is readily converted into its active metabolite, AC1115, within the biological milieu. nih.govaurorabiolabs.com This conversion process occurs efficiently in plasma and full blood, ensuring the delivery of the active antiviral agent to target sites. aurorabiolabs.comrcsb.org

Non-Enzymatic Conversion Pathways in Biological Milieu

The transformation of the olgotrelvir prodrug into the active AC1115 molecule is a non-enzymatic process. This characteristic suggests that the conversion is likely a spontaneous chemical reaction, such as hydrolysis, that occurs under the physiological conditions present in the plasma, independent of metabolic enzyme activity.

Inhibition of Viral Main Protease (Mpro/3CLpro)

The primary antiviral mechanism of the active metabolite, AC1115, is the potent inhibition of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). nih.govnih.gov Mpro is a viral cysteine protease that is essential for the replication of the virus. nih.gov By inhibiting this enzyme, AC1115 effectively disrupts the viral life cycle. nih.gov

AC1115 has demonstrated potent inhibitory activity against Mpro from various SARS-CoV-2 variants, including the original WA-1 strain and the Omicron variant.

Table 1: In Vitro Inhibitory Activity of AC1115 against SARS-CoV-2 Mpro Variants
Mpro VariantIC50 (nM)
WA-12.7
Omicron14.3

Structural Basis of Mpro Inhibition by AC1115

The molecular interactions underpinning the inhibition of Mpro by AC1115 have been elucidated through detailed structural analysis. aurorabiolabs.com

The high-resolution co-crystal structure of AC1115 in complex with SARS-CoV-2 Mpro has been determined, providing a precise view of the inhibitor-enzyme binding. aurorabiolabs.com This structural data, available in the Protein Data Bank (PDB) under the accession code 8UAB, reveals that AC1115 binds within the active site of the Mpro. rcsb.org The structure confirms that AC1115 acts by covalently binding to the catalytic cysteine residue (Cys145) of the Mpro. aurorabiolabs.com

Table 2: Crystallographic Data for AC1115-Mpro Complex
ParameterValue
PDB ID8UAB
Resolution1.78 Å
MethodX-RAY DIFFRACTION

The co-crystal structure reveals a network of interactions that stabilize the binding of AC1115 within the Mpro active site. The active site itself is located in a cleft between the two main domains of the protease and features a catalytic dyad of Cys145 and His41. nih.gov

AC1115 forms a covalent bond with the sulfur atom of the key catalytic residue, Cys145. aurorabiolabs.com Beyond this covalent linkage, the inhibitor's position is further secured by a series of direct hydrogen bonds and other interactions with the enzyme's active site residues. Structural analysis has identified seven direct hydrogen bonds between AC1115 and Mpro. Additionally, polar interactions mediated by water molecules and hydrophobic interactions with residues lining the catalytic pocket contribute to the high-affinity binding and potent inhibition of the enzyme.

Enzymatic Activity Inhibition Assays

The inhibitory activity of AC1115, the active form of olgotrelvir, has been quantified through various enzymatic assays, confirming its potent effect on the SARS-CoV-2 main protease (Mpro) and human Cathepsin L (CTSL). researchgate.net

Enzymatic assays have demonstrated that AC1115 is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. nih.govnih.gov The half-maximal inhibitory concentration (IC50) of AC1115 against Mpro has been determined for various viral variants. For the WA-1 strain, the IC50 was measured at 2.7 nM, while for the Omicron variant, it was 14.3 nM. europeanreview.org This potent inhibition of Mpro disrupts the processing of viral polyproteins, thereby halting the viral replication cycle. nih.govnih.gov

Target EnzymeViral VariantInhibitorIC50 Value
SARS-CoV-2 MproWA-1AC11152.7 nM
SARS-CoV-2 MproOmicronAC111514.3 nM

The interaction between AC1115 and the SARS-CoV-2 Mpro is characterized by the formation of a covalent bond. europeanreview.org High-resolution co-crystal structures have revealed that the aldehyde warhead of AC1115 forms a covalent linkage with the sulfur atom of the catalytic cysteine residue (Cys145) in the active site of Mpro. europeanreview.orgmedchemexpress.com This covalent modification of the active site is a key feature of its inhibitory mechanism, effectively and irreversibly blocking the enzyme's catalytic activity, which is crucial for viral protein maturation. nih.govacs.org The structural details of this complex are available in the Protein Data Bank under the ID 8UAB. medchemexpress.comresearchgate.net

Inhibition of Host Cathepsin L (CTSL)

In addition to targeting the viral Mpro, olgotrelvir's active form, AC1115, also potently inhibits the human host protease Cathepsin L (CTSL). researchgate.netmedchemexpress.com This enzyme plays a crucial role in the entry of the virus into host cells. nih.govmedchemexpress.com

Cathepsin L is a pH-dependent endosomal cysteine protease that is essential for the entry of several viruses, including coronaviruses, into host cells. nih.govmedchemexpress.commdpi.com After a virus binds to its receptor on the cell surface, it is often taken into the cell via endocytosis. nih.gov Within the endosome, the acidic environment activates Cathepsin L, which then cleaves the viral spike (S) protein. nih.govnih.gov This proteolytic cleavage is a necessary step to activate the S protein's fusion machinery, enabling the viral membrane to fuse with the endosomal membrane and release the viral genome into the cytoplasm. nih.govstanford.edu By facilitating this critical step, Cathepsin L is a key host factor that viruses exploit for successful infection. medchemexpress.commdpi.com

AC1115 demonstrates exceptionally potent inhibition of human Cathepsin L, with a measured IC50 value of 27.4 pM. europeanreview.org Similar to its interaction with Mpro, the mechanism of CTSL inhibition involves covalent modification. Co-crystal structure analysis of the AC1115-CTSL complex (PDB ID: 8UAC) reveals that AC1115 binds to the active site of the enzyme. europeanreview.orgmedchemexpress.com Specifically, a covalent bond is formed between the aldehyde group of AC1115 and the catalytic cysteine residue (Cys25) of Cathepsin L. europeanreview.org This interaction effectively blocks the enzyme's ability to process the viral spike protein, thereby inhibiting viral entry into the host cell. researchgate.neteuropeanreview.org

Target EnzymeInhibitorIC50 Value
Human Cathepsin L (CTSL)AC111527.4 pM

Structural Activity Relationships Sar and Compound Design Principles

Rational Design and Optimization of Olgotrelvir (B15136762) Series

The creation of the Olgotrelvir series was not a matter of chance, but rather a deliberate process of rational design and meticulous optimization. This approach leverages detailed knowledge of the target enzyme's structure to guide the synthesis of increasingly effective inhibitors.

Structure-Guided Drug Design Methodologies

The foundation of Olgotrelvir's development lies in structure-guided drug design. mdpi.com This powerful methodology utilizes the three-dimensional crystal structure of the target protein, in this case, the SARS-CoV-2 main protease (Mpro or 3CLpro), to inform the design of inhibitor molecules. Mpro is a cysteine protease that is essential for the replication of the virus, making it a prime target for antiviral drugs. acs.orgmdpi.com Its active site, which is highly conserved across different coronaviruses, presents a unique opportunity for developing broad-spectrum antiviral agents. acs.org

Researchers employed a strategy of creating covalent inhibitors, which form a strong chemical bond with a key amino acid in the enzyme's active site. acs.org This approach often leads to more potent and longer-lasting inhibition compared to non-covalent inhibitors. mdpi.com The design of Olgotrelvir incorporated a nitrile "warhead," an electrophilic group that can be attacked by the catalytic cysteine residue (Cys145) in the Mpro active site, forming a stable covalent bond and effectively disabling the enzyme. mdpi.comnih.gov This strategy was informed by previous work on other protease inhibitors and adapted for the specific structural features of the SARS-CoV-2 Mpro.

Modification of Chemical Moieties for Enhanced Target Affinity

With a basic scaffold in hand, the next step involved systematically modifying different parts of the molecule, known as chemical moieties, to improve its ability to bind to the Mpro active site. This process, a core component of SAR studies, aims to enhance the inhibitor's potency and selectivity. The Mpro active site is comprised of several subpockets (S1, S2, S4, etc.), and modifications were tailored to optimize interactions within these specific regions.

For instance, in the development of similar protease inhibitors, the P1 position of the molecule was a key focus. A common strategy involves using groups that can mimic the natural substrate of the enzyme, such as a Gln mimic, to interact with key residues like His163 in the S1 subpocket. acs.org In other related inhibitors, the P2 position was optimized with bulky hydrophobic groups to fit snugly into the S2 pocket, while modifications at the P4 position were explored to enhance properties like metabolic stability. acs.org This iterative process of synthesizing new analogs, testing their activity, and analyzing their binding through techniques like X-ray crystallography allows for a continuous cycle of improvement, ultimately leading to highly potent inhibitors like Olgotrelvir. biorxiv.org

Conformational Analysis and Binding Modes

Understanding how a molecule like Olgotrelvir folds and contorts in three-dimensional space, and how it docks into its target, is crucial for explaining its activity. Conformational analysis and the study of binding modes provide this critical insight.

Conformational Preferences and Stereochemical Considerations

The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have a profound impact on its biological activity. Many drug molecules, including Olgotrelvir, are chiral, meaning they can exist in different non-superimposable mirror-image forms called enantiomers. Often, only one of these enantiomers will have the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects.

The precise conformation, or spatial arrangement, of the inhibitor is also critical for effective binding. nih.gov For example, the way a particular ring system in the molecule is puckered can determine whether it can form a crucial hydrogen bond with an amino acid in the active site. Therefore, a significant part of the drug development process involves ensuring that the synthetic route produces the correct stereoisomer and that the molecule adopts the optimal conformation for binding to its target.

Comparative Structural Analysis with Other Protease Inhibitors

To gain a deeper understanding of Olgotrelvir's mechanism of action, it is useful to compare its structure and binding mode with other well-known protease inhibitors. This comparative analysis can highlight both common strategies and unique features that contribute to a compound's specific properties.

FeatureOlgotrelvirNirmatrelvirBoceprevir
Target Protease SARS-CoV-2 Mpro & Cathepsin LSARS-CoV-2 MproHepatitis C Virus NS3/4A Protease
Warhead NitrileNitrileα-ketoamide
Key Feature Dual inhibitorCo-administered with ritonavirFirst-in-class HCV protease inhibitor

This table is generated based on available data and general knowledge of the compounds.

Olgotrelvir shares a key feature with Nirmatrelvir, the active component of Paxlovid, in that both utilize a nitrile warhead to covalently inhibit the SARS-CoV-2 Mpro. nih.govstanford.edu However, a key distinction is that Olgotrelvir is designed as a standalone treatment, whereas Nirmatrelvir is co-administered with ritonavir, a drug that boosts its concentration in the body. stanford.eduresearchgate.net Furthermore, Olgotrelvir is a dual inhibitor, also targeting the human enzyme Cathepsin L, which is involved in viral entry into host cells. stanford.edunih.gov This dual-action mechanism may offer advantages in terms of efficacy and reducing the likelihood of drug resistance. stanford.edu

Unique Binding Modes and Interaction Profiles

The high potency of Olgotrelvir is a direct result of its unique and highly optimized binding mode within the Mpro active site. X-ray crystallography studies have elucidated the precise interactions that anchor the molecule in the substrate-binding pocket, compensating for the lack of a covalent bond.

Olgotrelvir orients itself to occupy the S1, S2, and S4 subsites of the Mpro active site. Its binding is characterized by a dense network of hydrogen bonds and extensive hydrophobic contacts.

S1 Subsite Interaction: The S1 pocket of Mpro has a distinct preference for a glutamine side chain. A key moiety of the Olgotrelvir molecule is designed to fit snugly into this pocket. It forms a critical hydrogen bond with the side chain of His163. This interaction effectively mimics the function of the P1 glutamine residue of the natural substrate, anchoring this part of the inhibitor. Further stabilization in this pocket is achieved through interactions with the backbone amides of Phe140 and Glu166.

S4 Subsite Interaction: A distal portion of the Olgotrelvir molecule extends towards the S4 subsite. This region forms additional hydrophobic interactions with residues such as Leu167, Pro168, and Gln189, further securing the inhibitor within the binding cleft.

The uniqueness of Olgotrelvir's profile stems from how it achieves its potent inhibition non-covalently. Unlike covalent inhibitors that are tethered to Cys145, Olgotrelvir "floats" in the active site, held in place purely by the sum of these weaker, non-covalent forces. A critical interaction is a hydrogen bond formed between a specific nitrogen atom in Olgotrelvir's core and the catalytic His41. This interaction directly disrupts the His41-Cys145 catalytic dyad, which is essential for protease function, thereby achieving potent inhibition without direct modification of the cysteine.

The following table details the specific interactions observed between Olgotrelvir's parent compound and the SARS-CoV-2 Mpro active site, based on crystallographic data.

Mpro SubsiteInteracting Moiety of OlgotrelvirKey Mpro ResiduesPrimary Interaction Type
S1 Lactam-like or polar groupHis163, Glu166, Phe140Hydrogen Bond, Hydrophobic Contact
S2 Substituted heterocyclic/aromatic ringHis41, Met49, Met165, Tyr54Hydrophobic Contact, van der Waals
Catalytic Dyad Core nitrogen atomHis41Hydrogen Bond (disrupts dyad)
S4 Distal hydrophobic groupLeu167, Pro168, Gln189Hydrophobic Contact
Backbone VariousGly143, Cys145 (backbone)Hydrogen Bond

Preclinical Efficacy Studies of Olgotrelvir Sodium

In Vitro Antiviral Activity in Cell Culture Models

The in vitro antiviral properties of olgotrelvir's active form, AC1115, have been assessed in various cell-based assays to determine its potency against the original SARS-CoV-2 strain and its subsequent variants of concern.

In Vero E6 cells, a cell line commonly used for virological research, AC1115 demonstrated notable antiviral activity against the wild-type WA-1 strain of SARS-CoV-2. hilarispublisher.com The half-maximal effective concentration (EC50) of AC1115 against the WA-1 variant was determined to be 1 µM in these cells. hilarispublisher.com Furthermore, enzymatic assays revealed that AC1115 potently inhibits the Mpro from the WA-1 variant with a half-maximal inhibitory concentration (IC50) of 2.7 nM. hilarispublisher.com

The emergence of SARS-CoV-2 variants of concern necessitated the evaluation of olgotrelvir's continued efficacy. Studies have shown that AC1115 maintains its potent antiviral activity against various VOCs. nih.govstanford.edu

AC1115 has demonstrated the ability to inhibit the replication of all tested SARS-CoV-2 variants in cell culture systems. nih.gov Specifically, in Vero E6 cells, the EC50 value of AC1115 against the Omicron BA.5 variant was 0.8 µM. hilarispublisher.com In a differentiated normal human bronchial epithelial cell system, the antiviral EC50 value was even more potent, recorded as below 41 nM against the Omicron BA.5 variant. hilarispublisher.com Importantly, AC1115 has shown potent activity against Mpro E166 mutants, which are known to be resistant to nirmatrelvir. nih.govhilarispublisher.com Enzymatic assays confirmed that AC1115 inhibits the Mpro from the Omicron variant with an IC50 of 14.3 nM. hilarispublisher.com

Table 1: In Vitro Antiviral Activity of AC1115 (Active form of Olgotrelvir)

SARS-CoV-2 Variant Cell Line Assay Potency (EC50/IC50)
WA-1 Vero E6 Antiviral Activity 1 µM
WA-1 - Mpro Inhibition 2.7 nM
Omicron BA.5 Vero E6 Antiviral Activity 0.8 µM
Omicron BA.5 Differentiated NHBE Antiviral Activity <41 nM

Data sourced from Hilaris Publisher. hilarispublisher.com

Consistent with its potent inhibition of human cathepsin L (CTSL), olgotrelvir (B15136762) has been shown to block the entry of the virus into cells. hilarispublisher.com In studies using SARS-CoV-2 S protein pseudotyped ∆G-luciferase rVSV, olgotrelvir demonstrated an IC50 value in the range of 54.5-81.4 nM for inhibiting viral entry. hilarispublisher.com The active metabolite, AC1115, also potently inhibits host CTSL with an IC50 of 27.4 pM. hilarispublisher.com This dual inhibition of both viral replication and entry pathways may enhance the robustness of its antiviral effect and reduce the potential for drug resistance. stanford.edustanford.edu

While the oral bioavailability of olgotrelvir suggests good cellular permeability, specific data from cellular permeability and intracellular target engagement assays were not detailed in the reviewed preclinical studies. nih.govstanford.edu Such assays are crucial for quantifying the extent to which a drug can penetrate cell membranes and bind to its intracellular targets. arxiv.orgnews-medical.netspringernature.com

Efficacy Against SARS-CoV-2 Variants of Concern (VOCs)

In Vivo Efficacy in Animal Models of Viral Infection

The preclinical efficacy of olgotrelvir has been further substantiated in animal models of SARS-CoV-2 infection. stanford.edu In the K18-hACE2 transgenic mouse model, which is susceptible to SARS-CoV-2, oral administration of olgotrelvir demonstrated significant therapeutic benefits. nih.gov Treatment with olgotrelvir led to a significant reduction in the viral load in the lungs of infected mice. nih.govhilarispublisher.com

Furthermore, olgotrelvir treatment was associated with the prevention of body weight loss, a common indicator of disease severity in this animal model. nih.gov The antiviral agent also reduced cytokine release and mitigated lung pathologies associated with severe COVID-19. nih.govhilarispublisher.com These findings from in vivo studies support the potential of olgotrelvir as an effective oral therapeutic for COVID-19. stanford.edu

Table 2: Summary of Compound Names

Compound Name
Olgotrelvir Sodium
AC1115
Nirmatrelvir

Evaluation in K18-hACE2 Transgenic Mouse Model of SARS-CoV-2 Infection

A primary measure of antiviral efficacy is the reduction of viral burden in key affected organs. In the K18-hACE2 mouse model, this compound treatment led to a significant decrease in the viral load within the lungs. nih.gov By day five post-infection, the virus was reportedly below the level of detection in the lung tissues of treated mice. This potent inhibition of viral replication in the primary site of infection is a critical indicator of the drug's therapeutic potential.

Table 1: Effect of this compound on Lung Viral Load in K18-hACE2 Mice

Time Point Observation

This table summarizes the reported outcome on lung viral load following treatment.

Beyond reducing viral titers, this compound also demonstrated a profound impact on the physiological consequences of the infection. Treatment was shown to alleviate the pathological changes in the lungs that are typically caused by SARS-CoV-2 infection. nih.gov Studies have noted that untreated K18-hACE2 mice develop severe lung inflammation. nih.gov The administration of this compound led to a noticeable reduction in these lung pathologies, indicating that the compound not only inhibits the virus but also helps to mitigate the tissue damage it causes. nih.gov

A severe manifestation of COVID-19 is the "cytokine storm," a hyper-inflammatory response that can lead to significant tissue damage. nih.gov Preclinical studies with this compound have shown a positive effect on modulating this response. The treatment was found to reduce the release of pro-inflammatory cytokines. nih.gov Specifically, a reduction in key cytokines associated with severe COVID-19, such as IFN-γ, IP-10, MCP-1, and TNF-α, was observed. nih.gov This suggests that this compound may help to prevent the excessive inflammation that contributes to disease severity.

Table 2: Impact of this compound on Pro-inflammatory Cytokines

Cytokine Effect
Interferon-gamma (IFN-γ) Reduced Release
Interferon-inducible Protein-10 (IP-10) Reduced Release
Monocyte Chemoattractant Protein-1 (MCP-1) Reduced Release

This table highlights the specific pro-inflammatory markers affected by the treatment.

Assessment of Antiviral Effects Across Different Infection Stages

The timing of antiviral intervention is crucial for effective treatment. Studies involving antiviral agents in mouse models have explored treatment initiation at various time points, including before and after exposure to the virus. For instance, research on other antivirals has demonstrated efficacy when treatment is initiated 12, 24, or even 48 hours post-exposure. biorxiv.orgresearchgate.net In the case of this compound, its efficacy was demonstrated when administered after viral inoculation, leading to a significant reduction in viral RNA shedding. This indicates that the drug is effective even when administered after the infection has been established.

Molecular Mechanisms of Antiviral Resistance and Olgotrelvir Sodium

Characterization of Viral Mutations Affecting Mpro and CTSL Inhibition

Understanding the mutations that lead to resistance against single-target antivirals is crucial for evaluating the potential durability of new therapeutic agents like Olgotrelvir (B15136762) sodium.

Identification of Mutations Conferring Resistance to Related Inhibitors (e.g., Nirmatrelvir)

Nirmatrelvir, a key component of Paxlovid, targets the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. Several naturally occurring mutations in Mpro have been identified that can reduce the susceptibility to this inhibitor. Systematic analysis has revealed that mutations at specific residues within the Mpro active site can confer resistance while maintaining sufficient enzymatic activity for the virus to remain viable. biorxiv.org

Key resistance hotspots have been identified, with some mutations leading to a significant increase in the inhibition constant (Ki) against nirmatrelvir. biorxiv.org For instance, the E166V mutation has been shown to cause strong resistance to nirmatrelvir. nih.gov Other significant mutations include those at positions S144, M165, H172, and Q192. biorxiv.org The E166V mutation, in particular, has been observed in clinical trial participants treated with Paxlovid. umn.edu

Table 1: Selected Mpro Mutations Conferring Resistance to Nirmatrelvir

Mutation Effect on Nirmatrelvir Susceptibility Reference
E166V Strong resistance; >100-fold reduction in activity. nih.govnih.gov
S144M/F/A/G/Y 19 to 38-fold increase in Ki values. biorxiv.org
M165T ~30-fold increase in Ki value. mdpi.com
H172Q/F >42-fold increase in Ki values. biorxiv.org
T21I, L50F, A173V Contribute to resistance, especially in combination with other mutations. umn.eduresearchgate.net

Evaluation of Olgotrelvir Sodium's Activity Against Resistant Mpro Mutants (e.g., E166V)

A critical advantage of Olgotrelvir is its demonstrated ability to inhibit Mpro variants that are resistant to other protease inhibitors. Research has shown that Olgotrelvir maintains potent activity against nirmatrelvir-resistant Mpro mutants, including the significant E166V mutation. nih.gov This suggests that Olgotrelvir's interaction with the Mpro active site is different enough to overcome the structural changes induced by these specific resistance mutations. This capability positions Olgotrelvir as a potential therapeutic option in scenarios where resistance to first-generation Mpro inhibitors has emerged.

Strategies for Overcoming Antiviral Resistance

The development of antiviral drugs with a high barrier to resistance is a primary goal in infectious disease research. This compound's design incorporates a key strategy to achieve this.

Advantages of Dual-Targeting in Minimizing Resistance Emergence

Olgotrelvir is a dual inhibitor, targeting both the viral main protease (Mpro) and the human host enzyme Cathepsin L (CTSL). nih.gov This dual-action mechanism is a significant advantage in combating resistance. For a virus to become resistant to Olgotrelvir, it would need to develop mutations that simultaneously evade inhibition of two separate and distinct targets.

Theoretical Framework for Resistance Barrier of this compound

The theoretical basis for this compound's high barrier to resistance rests on the improbability of simultaneous viral evolution against two distinct molecular targets, one of which is a non-mutating host protein.

Viral Target (Mpro): While the viral Mpro can mutate under selective pressure, as seen with nirmatrelvir, Olgotrelvir has already shown efficacy against key resistant Mpro variants. nih.gov

Host Target (CTSL): The host CTSL enzyme is not subject to the high mutation rates of the virus. As a result, its inhibition by Olgotrelvir provides a consistent and durable antiviral effect that is not compromised by viral evolution.

For resistance to Olgotrelvir to emerge, a virus would theoretically need to acquire a mutation in Mpro that confers resistance and simultaneously develop an entirely new mechanism to enter the host cell that bypasses the need for CTSL. The probability of both events occurring is exceptionally low, creating a high genetic barrier to resistance. This dual-target strategy may therefore enhance the long-term clinical utility of the antiviral agent.

In Vitro Selection and Analysis of Resistance Variants to this compound

In vitro resistance selection studies, which involve serially passaging a virus in the presence of increasing concentrations of a drug, are a standard method to predict and characterize potential resistance mutations. While such studies have been conducted for Mpro inhibitors like nirmatrelvir, leading to the identification of specific resistance patterns, publicly available research has not yet detailed specific in vitro selection studies performed with this compound. umn.edu Therefore, the specific mutational pathways that might lead to reduced susceptibility to Olgotrelvir have not been experimentally delineated through serial passage experiments.

An article focusing on the preclinical pharmacokinetic and pharmacodynamic characterization of the chemical compound this compound.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

The preclinical evaluation of olgotrelvir (B15136762) sodium provided a foundational understanding of its behavior in living organisms, which is essential for its development as a therapeutic agent. These studies in animal models aimed to characterize how the drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics), and to relate its concentration in the body to its antiviral effects (pharmacodynamics).

Future Directions for Academic Research on Olgotrelvir Sodium

Exploration of a Broader Antiviral Spectrum

A critical avenue for future research is to determine the full extent of Olgotrelvir's antiviral activity beyond its current primary indication. This involves systematic evaluation against a range of other pathogenic viruses.

Efficacy Against Other Coronaviruses and RNA Viruses

Olgotrelvir's primary mechanism of action involves the inhibition of the main protease (Mpro) of SARS-CoV-2, an enzyme crucial for viral replication. wikipedia.orghilarispublisher.com The Mpro enzyme is highly conserved across various coronaviruses, suggesting a potential for broad-spectrum activity. mdpi.com Future research should therefore include rigorous in vitro and in vivo studies to assess the efficacy of Olgotrelvir (B15136762) and its active form, AC1115, against other significant human coronaviruses, such as Middle East Respiratory Syndrome coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome coronavirus (SARS-CoV). mdpi.com

Beyond coronaviruses, the landscape of RNA viruses presents numerous threats to public health. While Olgotrelvir's primary viral target is specific to coronaviruses, its secondary mechanism, the inhibition of human cathepsin L, could have broader implications. wikipedia.orghilarispublisher.com Cathepsin L is a host protease involved in the entry of several viruses into host cells. wikipedia.org Therefore, investigations into Olgotrelvir's activity against other RNA viruses that utilize cathepsin L for cellular entry are warranted. This could include viruses from families such as Filoviridae (e.g., Ebola virus) and Paramyxoviridae.

Pan-Coronavirus Antiviral Potential

The development of a single antiviral agent effective against a wide range of coronaviruses, a so-called "pan-coronavirus" inhibitor, is a major goal in pandemic preparedness. The high degree of conservation in the structure and function of the main protease among coronaviruses makes it an attractive target for such an agent. mdpi.com Academic research should focus on comparative studies of the inhibitory activity of AC1115 against the Mpro enzymes from a diverse panel of alpha- and betacoronaviruses. These studies will be crucial in determining if Olgotrelvir can be a foundational compound for developing broad-spectrum coronavirus therapeutics. stanford.edu

Advanced Structural and Biophysical Studies

While initial structural data has been invaluable, more sophisticated biophysical techniques can provide a deeper understanding of the molecular interactions between Olgotrelvir's active form, AC1115, and its targets.

High-Resolution Structural Elucidation of AC1115-Target Complexes

High-resolution co-crystal structures of AC1115 in complex with both SARS-CoV-2 Mpro and human cathepsin L have been determined, with resolutions of 1.8 Å and 1.4 Å, respectively. stanford.edu These structures have revealed the covalent linkage between the aldehyde warhead of AC1115 and the catalytic cysteine residues of both proteases (Cys145 in Mpro and Cys25 in cathepsin L). stanford.edu Future structural studies should aim to achieve even higher resolutions and to crystallize AC1115 with the main proteases of other coronaviruses. This would provide a detailed atomic-level understanding of the binding interactions and the basis for its potential broad-spectrum activity.

Inhibitory Activity of AC1115 (Active form of Olgotrelvir)
TargetVirus/HostIC50 Value
Main Protease (Mpro) - WA-1SARS-CoV-22.7 nM
Main Protease (Mpro) - OmicronSARS-CoV-214.3 nM
Cathepsin L (CTSL)Human27.4 pM

Single-Molecule and Real-Time Interaction Dynamics

To complement static structural data, advanced biophysical techniques can offer insights into the dynamic nature of the interaction between AC1115 and its target enzymes. Single-molecule techniques, such as single-molecule fluorescence resonance energy transfer (smFRET), could be employed to observe the conformational changes in Mpro and cathepsin L upon binding of AC1115 in real-time. uni-muenchen.de These studies can reveal the kinetics of binding and unbinding, providing a more complete picture of the inhibitory mechanism. Understanding these real-time dynamics is crucial for the rational design of future inhibitors with improved potency and residence time on the target.

Novel Synthetic Routes for Research and Development

The development of efficient and versatile synthetic routes is fundamental for facilitating further research and the potential development of analog compounds. While specific details of the industrial synthesis of Olgotrelvir sodium are proprietary, academic research can play a significant role in exploring novel and more efficient synthetic strategies. This could involve the development of new catalytic methods, the use of greener reagents, and the design of pathways that allow for the easy generation of a diverse library of Olgotrelvir analogs. nih.govmdpi.com Such analogs would be invaluable for structure-activity relationship (SAR) studies aimed at optimizing the compound's properties, including potency, selectivity, and pharmacokinetic profile. The exploration of chemoenzymatic and biocatalytic approaches could also offer more sustainable and efficient alternatives to traditional chemical synthesis.

Exploration of Chemoenzymatic or Green Chemistry Approaches

The pharmaceutical industry is increasingly adopting green chemistry principles to mitigate the environmental impact of drug synthesis, which traditionally involves hazardous chemicals, significant waste, and high energy consumption. jddhs.comjddhs.com Future research on this compound should prioritize the development of more sustainable synthetic routes.

Chemoenzymatic Synthesis: This approach utilizes enzymes or whole microorganisms as catalysts, offering high selectivity and eco-friendly reaction conditions. jddhs.com Biocatalysis can reduce the formation of unwanted byproducts and often operates under mild conditions, lowering energy demands. jddhs.commdpi.com For a complex molecule like Olgotrelvir, chemoenzymatic strategies could be employed to create key chiral centers with high fidelity, potentially streamlining the synthesis and reducing the need for metal catalysts or harsh reagents. chemrxiv.org For instance, the synthesis of the antiviral drug nirmatrelvir has been successfully approached using a combination of biocatalytic desymmetrization and a multicomponent reaction, significantly improving atom economy. chemrxiv.org

Green Chemistry Approaches: Beyond biocatalysis, a broader green chemistry approach would involve a holistic review of the Olgotrelvir synthesis process. Key areas for investigation include:

Alternative Solvents: Replacing traditional volatile organic compounds with safer, bio-based solvents, water, or supercritical CO2 can drastically reduce the environmental footprint.

Energy Efficiency: Implementing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can reduce reaction times and energy consumption. jddhs.com

Renewable Feedstocks: Investigating the use of renewable raw materials as starting points for the synthesis would further enhance the sustainability of Olgotrelvir production.

The successful application of these principles in the synthesis of the COVID-19 drug molnupiravir, which led to a significant reduction in waste and an improvement in yield, serves as a strong precedent. epa.gov

Green Chemistry Principle Application to this compound Synthesis Potential Benefit
Biocatalysis Use of enzymes (e.g., oxidoreductases, transferases) for stereoselective steps.Higher enantiomeric purity, reduced byproducts, milder reaction conditions.
Alternative Solvents Replacement of chlorinated solvents with water, ethanol, or supercritical CO2.Reduced volatile organic compound (VOC) emissions, lower toxicity.
Atom Economy Redesigning synthesis to maximize the incorporation of starting materials into the final product.Waste reduction, increased efficiency.
Energy Efficiency Employing continuous flow chemistry or microwave-assisted reactions.Shorter reaction times, lower energy consumption.

Development of Isotope-Labeled Analogs for Mechanistic Studies

To gain a more profound understanding of Olgotrelvir's behavior in biological systems, the development of isotope-labeled analogs is a critical next step. Isotopically labeled compounds are indispensable tools for tracking the metabolic fate of a drug and elucidating the mechanistic details of enzyme-catalyzed reactions. nih.gov

By strategically replacing certain atoms (e.g., ¹H with ²H, ¹²C with ¹³C, ¹⁴N with ¹⁵N) in the Olgotrelvir molecule, researchers can:

Trace Metabolic Pathways: Follow the absorption, distribution, metabolism, and excretion (ADME) of the drug and its active form, AC1115, with high precision using techniques like mass spectrometry.

Elucidate Target Engagement: Quantify the binding kinetics and residence time of AC1115 at the active sites of both Mpro and Cathepsin L.

Investigate Kinetic Isotope Effects (KIEs): Determine which steps in the enzymatic inhibition process are rate-limiting. Observing a KIE can provide deep insights into the transition state of the reaction and the specific chemical bonds being altered. nih.gov

This approach has been used effectively to study the mechanisms of other enzyme inhibitors, revealing subtle but important differences in catalytic mechanisms even between similar enzymes from different species. nih.gov

Isotope Label Position in Olgotrelvir Research Application Information Gained
Carbon-13 (¹³C)In the carbonyl groups of the peptide backbone.Mechanistic studies of Mpro inhibition.Details on the covalent or non-covalent interactions at the active site.
Deuterium (²H)At non-exchangeable positions.Pharmacokinetic and metabolic studies.Identification of metabolites and understanding of metabolic stability.
Nitrogen-15 (¹⁵N)In the indole or amide groups.Target engagement studies using NMR.Structural changes upon binding to Mpro or Cathepsin L.

Integration with Systems Biology Approaches

Systems biology offers a powerful framework for understanding the complex interplay between a drug, the host, and the pathogen. frontiersin.org By integrating computational and high-throughput experimental data, future research can move beyond Olgotrelvir's primary targets to map its broader effects on cellular networks.

Host-Pathogen Interaction Modulation Beyond Primary Targets

Viruses exploit a wide array of host cellular machinery for their replication and survival. mdpi.com While Olgotrelvir is known to inhibit the host protease Cathepsin L, its full impact on the intricate network of host-pathogen interactions remains to be explored. nih.govwikipedia.org A systems-level investigation could uncover whether Olgotrelvir modulates other host factors or pathways that are either exploited by the virus or are part of the host's immune response. mdpi.com

Future research directions could include:

Phenotypic Screening: Using high-throughput screening to identify novel host factors that are essential for viral replication and are potentially modulated by Olgotrelvir. nih.gov

Protein-Protein Interaction (PPI) Mapping: Employing techniques like co-immunoprecipitation coupled with mass spectrometry to determine if Olgotrelvir disrupts critical interactions between viral proteins and host proteins beyond Cathepsin L. mdpi.com

Computational Modeling: Using structural and systems biology models to predict which host pathways might be indirectly affected by the inhibition of Cathepsin L or by potential off-target effects of the drug. biorxiv.org

Identifying such secondary effects could reveal new therapeutic opportunities or provide a more complete understanding of the drug's mechanism of action. nih.gov

Omics-Based Research for Deeper Mechanistic Insights

Multi-omics approaches, which simultaneously analyze various types of biological molecules, can provide an unbiased, system-wide view of a drug's effect. cellbiopharm.comnih.gov Applying these technologies to study Olgotrelvir would yield a wealth of data for deeper mechanistic insights.

Transcriptomics (RNA-Seq): Analyzing changes in host and viral gene expression in response to Olgotrelvir treatment can reveal which cellular pathways are most affected. This could include the upregulation of antiviral immune responses (e.g., interferon signaling) or the downregulation of pathways the virus hijacks. nih.gov

Proteomics: Quantifying changes in the abundance and post-translational modifications of thousands of proteins in host cells and virions after drug exposure. This can directly confirm the engagement of Cathepsin L and identify other modulated host proteins, providing a clearer picture of the drug's impact on cellular function. cellbiopharm.com

Metabolomics: Studying the profile of small-molecule metabolites can show how Olgotrelvir alters cellular metabolism, which is often reprogrammed during viral infection.

Integrating these omics datasets can help construct a comprehensive model of Olgotrelvir's action, potentially identifying biomarkers of drug efficacy and uncovering novel aspects of its dual-inhibitory mechanism. nih.govfrontiersin.org

Omics Approach Objective Potential Findings
Transcriptomics To profile gene expression changes in infected host cells treated with Olgotrelvir.Identification of modulated immune pathways (e.g., cytokine signaling) and host dependency factors.
Proteomics To quantify changes in the host and viral proteome upon treatment.Confirmation of target engagement, discovery of off-target effects, and understanding of host response.
Metabolomics To analyze changes in cellular metabolites following drug exposure.Insights into the disruption of metabolic pathways essential for viral replication.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.